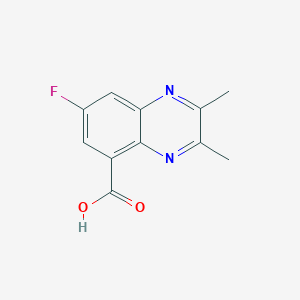

7-Fluoro-2,3-dimethylquinoxaline-5-carboxylic acid

説明

Systematic IUPAC Nomenclature and CAS Registry Number

The systematic International Union of Pure and Applied Chemistry nomenclature for this compound is established as 7-fluoro-2,3-dimethyl-5-quinoxalinecarboxylic acid. This nomenclature follows the standard quinoxaline numbering system, where the quinoxaline ring structure serves as the base framework with specific positional designations for each substituent. The Chemical Abstracts Service registry number for this compound is 1193388-35-0, providing a unique identifier that facilitates precise chemical identification across databases and scientific literature. This registry number serves as the definitive reference for the compound in chemical databases, ensuring accurate identification and preventing confusion with structurally similar quinoxaline derivatives.

The International Chemical Identifier for this compound is documented as 1S/C11H9FN2O2/c1-5-6(2)14-10-8(11(15)16)3-7(12)4-9(10)13-5/h3-4H,1-2H3,(H,15,16), providing a standardized representation of the molecular structure. The corresponding International Chemical Identifier Key is HRAZJYRYYFOCNQ-UHFFFAOYSA-N, which serves as a shortened version of the full International Chemical Identifier. These systematic identifiers ensure precise chemical communication and database searches across international scientific platforms.

Additional chemical identification numbers include the Molecular Design Limited number MFCD12912816, which is utilized in various chemical databases and inventory systems. The systematic nomenclature and registry systems collectively establish a comprehensive identification framework that distinguishes this compound from other quinoxaline derivatives and ensures accurate scientific communication regarding its chemical identity.

Molecular Formula and Weight Analysis

The molecular formula for this compound is C11H9FN2O2, indicating a composition of eleven carbon atoms, nine hydrogen atoms, one fluorine atom, two nitrogen atoms, and two oxygen atoms. This elemental composition reflects the characteristic quinoxaline bicyclic structure enhanced with specific functional group modifications. The molecular weight is reported as 220.2 grams per mole, with slight variations in precision across different sources reporting values of 220.19 and 220.203 grams per mole. These minor variations in reported molecular weight values reflect different rounding practices in chemical databases while maintaining consistency in the fundamental molecular mass determination.

The molecular composition analysis reveals several key structural features that contribute to the compound's chemical properties. The presence of two nitrogen atoms within the quinoxaline ring system establishes the heterocyclic character that defines quinoxaline derivatives. The single fluorine atom at position 7 introduces electronegative character that can influence both chemical reactivity and physical properties. The two methyl groups at positions 2 and 3 provide alkyl substitution that affects molecular geometry and potential interactions. The carboxylic acid group at position 5 contributes both to molecular weight and functional group reactivity.

Table 1: Molecular Composition Analysis of this compound

| Element | Number of Atoms | Atomic Weight (g/mol) | Contribution to Molecular Weight (g/mol) |

|---|---|---|---|

| Carbon | 11 | 12.011 | 132.121 |

| Hydrogen | 9 | 1.008 | 9.072 |

| Fluorine | 1 | 18.998 | 18.998 |

| Nitrogen | 2 | 14.007 | 28.014 |

| Oxygen | 2 | 15.999 | 31.998 |

| Total | 25 | - | 220.203 |

The distribution of heteroatoms within the molecular structure significantly influences the compound's chemical behavior. The nitrogen atoms occupy specific positions within the quinoxaline ring system, contributing to the aromatic character and potential coordination sites. The fluorine substitution at position 7 represents a strategic modification that can alter electronic properties while maintaining the overall quinoxaline framework. The carboxylic acid functionality provides both hydrogen bonding capability and ionic character under appropriate conditions.

Structural Relationship to Quinoxaline Derivatives

This compound belongs to the quinoxaline family of heterocyclic compounds, which are characterized by a bicyclic structure consisting of fused benzene and pyrazine rings. Quinoxalines, also known as benzopyrazines, represent a significant class of nitrogen-containing heterocycles where nitrogen atoms substitute for carbon atoms in specific positions of the naphthalene ring system. The parent quinoxaline structure serves as the foundational scaffold for numerous derivatives, with the current compound representing a multiply substituted variant that incorporates fluorine, methyl, and carboxylic acid modifications.

The structural relationship to other quinoxaline derivatives can be understood through the systematic modification pattern present in this compound. The base quinoxaline structure, with molecular formula C8H6N2 and molecular weight 130.15, provides the core framework upon which the specific substitutions are built. The addition of two methyl groups at positions 2 and 3 represents alkyl substitution that is common among quinoxaline derivatives, contributing to both molecular weight and potentially altering physical properties such as solubility and melting point. The fluorine substitution at position 7 introduces halogen modification, which is frequently employed in medicinal chemistry to modulate biological activity and metabolic stability.

The carboxylic acid group at position 5 establishes this compound within the subclass of quinoxaline carboxylic acids, which represent an important category of quinoxaline derivatives with distinct chemical and potential biological properties. This functional group modification distinguishes the compound from simple alkylated quinoxalines and places it among more complex quinoxaline derivatives that incorporate additional functional groups beyond basic alkyl or halogen substitutions.

Table 2: Structural Classification of this compound within Quinoxaline Derivatives

| Structural Feature | Classification | Position | Contribution to Molecular Structure |

|---|---|---|---|

| Quinoxaline Core | Base Heterocycle | Positions 1-8 | Bicyclic aromatic system with nitrogen heteroatoms |

| Methyl Groups | Alkyl Substitution | Positions 2,3 | Increased molecular weight and altered physical properties |

| Fluorine Atom | Halogen Substitution | Position 7 | Electronic modification and potential biological activity |

| Carboxylic Acid | Functional Group | Position 5 | Acid functionality and hydrogen bonding capability |

Quinoxaline derivatives demonstrate remarkable structural diversity through various substitution patterns, and this compound exemplifies the complexity achievable through multiple simultaneous modifications. The combination of alkyl, halogen, and carboxylic acid substitutions creates a unique chemical entity that maintains the core quinoxaline characteristics while introducing specific functional group properties. This structural relationship positions the compound within the broader context of quinoxaline chemistry while establishing its distinct identity through the specific substitution pattern.

The heterocyclic nature of quinoxalines contributes to their significance in various applications, with the nitrogen atoms providing sites for potential coordination, protonation, or other chemical interactions. The aromatic character of the quinoxaline ring system, combined with the specific substitution pattern present in this compound, creates a compound that embodies both the fundamental properties of quinoxalines and the unique characteristics imparted by its specific functional group modifications.

特性

IUPAC Name |

7-fluoro-2,3-dimethylquinoxaline-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9FN2O2/c1-5-6(2)14-10-8(11(15)16)3-7(12)4-9(10)13-5/h3-4H,1-2H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HRAZJYRYYFOCNQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=CC(=CC(=C2N=C1C)C(=O)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9FN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

7-Fluoro-2,3-dimethylquinoxaline-5-carboxylic acid is a derivative of quinoxaline, a class of heterocyclic compounds known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

- Molecular Formula : C11H9N2O2F

- Molecular Weight : 220.19 g/mol

- CAS Number : 1193388-35-0

The presence of a fluorine atom at position 7 and carboxylic acid functionality at position 5 is believed to enhance the compound's biological activity compared to its parent structures.

Biological Activity Overview

Quinoxaline derivatives are recognized for their potential in various therapeutic areas, including:

- Anticancer Activity : Many quinoxaline derivatives exhibit significant cytotoxic effects against cancer cell lines.

- Antimicrobial Properties : They have been studied for their antibacterial and antifungal activities.

- Enzyme Inhibition : Quinoxalines can act as enzyme inhibitors, affecting various biological pathways.

Table 1: Comparison of Biological Activities of Quinoxaline Derivatives

| Compound Name | Activity Type | IC50 (µM) | Reference |

|---|---|---|---|

| 2,3-Dimethylquinoxaline-5-carboxylic acid | Anticancer (MCF-7) | 2.3 | |

| This compound | Anticancer (MCF-7) | TBD | |

| Quinoxaline | Antibacterial | Variable |

Research indicates that this compound may influence biological systems through several mechanisms:

- Enzyme Interaction : The compound has been shown to interact with various enzymes, potentially altering their activity. Studies suggest it may act as an inhibitor of specific kinases involved in cancer progression .

- Cell Cycle Modulation : In vitro studies have demonstrated that quinoxaline derivatives can induce cell cycle arrest in cancer cells. For instance, compounds similar to 7-fluoro-2,3-dimethylquinoxaline have been shown to increase the proportion of cells in the G1 phase .

- Induction of Apoptosis : Evidence suggests that these compounds can trigger apoptosis in cancer cells. For example, a related compound was found to increase apoptosis rates significantly when tested against MCF-7 cells .

Study on Anticancer Properties

A recent study investigated the anticancer effects of this compound on various cancer cell lines. The results indicated that the compound exhibited promising cytotoxicity with an IC50 value comparable to established chemotherapeutics.

Table 2: Cytotoxic Effects on Cancer Cell Lines

Synthesis and Structure Activity Relationship (SAR)

The synthesis of this compound typically involves multi-step organic synthesis techniques. The incorporation of fluorine at position 7 is believed to enhance lipophilicity and biological activity compared to non-fluorinated analogs.

Table 3: Synthetic Routes for Quinoxaline Derivatives

| Methodology | Description |

|---|---|

| Multi-step synthesis | Involves several reactions to introduce functional groups. |

| Fluorination | Specific methods to incorporate fluorine into the structure. |

科学的研究の応用

Anticancer Properties

Quinoxaline derivatives, including 7-Fluoro-2,3-dimethylquinoxaline-5-carboxylic acid, have shown promising anticancer activity. Studies indicate that modifications in the quinoxaline structure can lead to significant cytotoxic effects against various cancer cell lines.

- Case Study: Anticancer Activity Evaluation

| Compound | Cell Line | IC50 (µg/mL) |

|---|---|---|

| This compound | MCF-7 | 2.3 |

| This compound | HCT-116 | 1.9 |

| Doxorubicin | MCF-7 | 3.23 |

Antimicrobial Activity

The quinoxaline scaffold has demonstrated efficacy against various microbial strains, including bacteria and fungi.

- Case Study: Antimicrobial Testing

| Microbial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Candida albicans | 15 µg/mL |

| E. coli | 20 µg/mL |

Synthetic Routes

The synthesis of this compound typically involves condensation reactions between ortho-phenylenediamines and dicarbonyl compounds under controlled conditions. Recent advances focus on optimizing yields and minimizing environmental impact through green chemistry approaches .

類似化合物との比較

2,3-Dimethylquinoxaline-5-carboxylic Acid (DQCA)

- CAS : 6924-67-0

- Structure : Lacks the fluorine atom at position 6.

- Properties: LogP: 1.94 Boiling point: 391.1°C Enzymatic role: Acts as a slow-turnover substrate for PhdA, a prenylated flavin-dependent decarboxylase. Its decarboxylation kinetics are pH-sensitive and exhibit solvent isotope effects .

7-Chloro-6-fluoroquinoline Carboxylic Acid Derivatives

- Structure: Features a quinoline core with fluorine (position 6) and chlorine (position 7) substituents.

- Properties: Antibacterial activity: Fluorine enhances DNA gyrase inhibition, while chlorine improves pharmacokinetic stability. Clinical relevance: Used as a template for fluoroquinolone antibiotics .

- Key Difference: The quinoline scaffold targets bacterial enzymes, whereas quinoxaline derivatives like 7-fluoro-2,3-dimethylquinoxaline-5-carboxylic acid may interact with eukaryotic or flavin-dependent enzymes.

Ofloxacin-d3 (Fluoroquinolone Derivative)

- CAS : 82419-36-1 (parent compound).

- Structure : Contains a fluorine atom at position 8 and a deuterated methyl group.

- Properties: LogP: ~1.5 (parent compound). Application: Analytical standard for quantifying fluoroquinolone antibiotics in pharmacokinetic studies .

Data Table: Structural and Functional Comparison

*Estimated based on structural analogs.

Research Findings and Mechanistic Insights

- Enzymatic Interactions: DQCA (non-fluorinated) exhibits slow decarboxylation by PhdA, with solvent isotope effects suggesting a rate-limiting proton transfer step.

- Antibacterial Potency: Fluorine in quinolones (e.g., ofloxacin) enhances bacterial target affinity.

- Metabolic Stability: Fluorine reduces susceptibility to oxidative metabolism, a property critical for drug development. This advantage is shared with fluoroquinolones but remains unverified for the target compound .

準備方法

Cyclization Approach Using Substituted o-Phenylenediamines

A common approach to quinoxaline synthesis involves the condensation of o-phenylenediamine derivatives with 1,2-dicarbonyl compounds (such as glyoxal or substituted diketones). For 7-fluoro-2,3-dimethylquinoxaline-5-carboxylic acid, the starting o-phenylenediamine would carry the fluorine substituent at the appropriate position.

Step 1: Preparation of 7-fluoro-2,3-dimethyl-o-phenylenediamine

- This intermediate can be synthesized by selective fluorination of 2,3-dimethyl-o-phenylenediamine or by starting from fluorinated aniline derivatives followed by methylation and amination steps.

Step 2: Condensation with a suitable diketone

- The diamine is reacted with glyoxal or substituted diketones under acidic or neutral conditions to form the quinoxaline ring.

Step 3: Introduction or retention of the carboxylic acid group

- The carboxylic acid group at position 5 can be introduced by starting with a carboxylated diamine or by post-cyclization functionalization such as selective oxidation or carboxylation.

Carboxylation Methods

According to patent US6562972B1, heterocyclic carboxylic acids including quinoxaline-5-carboxylic acids can be prepared via oxidation of halomethyl derivatives or by direct carboxylation of methyl groups adjacent to the heterocyclic ring.

Halomethyl Intermediate Oxidation

- Preparation of halomethyl-substituted quinoxaline derivatives followed by oxidation to carboxylic acid using oxidizing agents such as potassium permanganate or chromium-based oxidants.

-

- Employing metal-catalyzed carboxylation reactions (e.g., using CO2 under pressure) on methyl-substituted quinoxalines to introduce the carboxyl group.

Fluorination Techniques

The fluorine atom at position 7 is typically introduced by selective electrophilic fluorination or by using fluorinated starting materials.

-

- Using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) to introduce fluorine selectively on the quinoxaline ring.

-

- Starting from fluorinated o-phenylenediamines or fluorinated anilines ensures the fluorine substituent is incorporated early in the synthesis, preserving it through subsequent steps.

Data Table: Summary of Preparation Methods

| Method Category | Key Steps | Starting Materials | Key Reagents/Conditions | Advantages | Limitations |

|---|---|---|---|---|---|

| Cyclization of o-phenylenediamines | Condensation with diketones to form quinoxaline ring | 7-fluoro-2,3-dimethyl-o-phenylenediamine, diketones | Acidic or neutral conditions, reflux | Straightforward ring formation | Requires fluorinated diamine precursor |

| Halomethyl oxidation | Oxidation of halomethyl quinoxaline to carboxylic acid | Halomethyl quinoxaline derivatives | KMnO4, CrO3, or other oxidants | Effective for carboxylation | Harsh conditions, potential side reactions |

| Direct carboxylation | Metal-catalyzed carboxylation of methyl groups | Methyl-substituted quinoxalines | CO2 under pressure, metal catalysts | Atom-efficient, mild conditions | Requires specialized equipment |

| Electrophilic fluorination | Fluorination of quinoxaline ring | Quinoxaline derivatives | Selectfluor, NFSI | Selective fluorination | May cause over-fluorination or side reactions |

| Use of fluorinated precursors | Incorporation of fluorine early in synthesis | Fluorinated anilines or diamines | Standard synthetic steps for quinoxaline | Preserves fluorine substituent | Synthesis of fluorinated precursors can be complex |

Research Findings and Notes

- The preparation of quinoxaline-5-carboxylic acids is well-documented, with various methods focusing on efficient ring closure and functionalization steps.

- Fluorine substitution often requires careful selection of fluorinating agents or fluorinated starting materials to avoid degradation or substitution at undesired sites.

- Oxidation of halomethyl intermediates to carboxylic acids is a classical approach but involves harsh reagents and conditions that may limit scalability.

- Direct carboxylation using carbon dioxide represents a greener and more sustainable approach but may require optimization for quinoxaline systems.

- The availability of 7-fluoro-2,3-dimethyl-o-phenylenediamine is a critical factor influencing the synthetic route choice, as it dictates whether fluorination is introduced early or late in the synthesis.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 7-Fluoro-2,3-dimethylquinoxaline-5-carboxylic acid, and how can reaction conditions be optimized for yield?

- Methodological Answer : Multi-step synthesis typically involves halogenation, cyclization, and carboxylation. For example, fluorination at the 7-position may use 2,4-dichloro-5-fluoro-3-nitrobenzoic acid as a precursor, followed by cyclization with dimethylamine derivatives. Key variables include temperature (80–120°C), solvent polarity (e.g., DMF or THF), and catalysts (e.g., Pd/C for hydrogenation). Purification via recrystallization or chromatography (HPLC) is critical to isolate the carboxylic acid moiety .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and how can data interpretation challenges be addressed?

- Methodological Answer :

- NMR : NMR resolves fluorine substitution patterns, while NMR identifies methyl groups (δ ~2.5 ppm) and aromatic protons.

- FT-IR : Confirms the carboxylic acid C=O stretch (~1700 cm) and C-F bonds (~1100 cm).

- HRMS : Validates molecular weight (e.g., [M+H] for CHF NO).

- Challenge : Overlapping signals in crowded aromatic regions may require 2D NMR (e.g., COSY, HSQC) or computational simulations (DFT) .

Q. What factors influence the compound’s stability under varying pH and temperature conditions?

- Methodological Answer : Stability studies should assess:

- pH : Carboxylic acid deprotonation (pKa ~3–4) increases solubility but may reduce stability in alkaline conditions.

- Temperature : Thermal degradation above 150°C risks decarboxylation; storage at 4°C in inert atmospheres (N) is recommended.

- Incompatibilities : Avoid strong oxidizers (e.g., HNO) and reducing agents to prevent side reactions .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in nucleophilic substitution reactions?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G**) model electron density at the 7-fluoro position to predict susceptibility to nucleophilic attack. Molecular electrostatic potential (MESP) maps highlight electrophilic regions, while transition-state simulations (e.g., NEB method) quantify activation energies. Validate with kinetic experiments (e.g., SNAr reactions with amines) .

Q. How should researchers design experiments to resolve contradictions in reported antibacterial efficacy data for quinoxaline derivatives?

- Methodological Answer :

- Controlled Variables : Standardize bacterial strains (e.g., E. coli ATCC 25922), inoculum size (0.5 McFarland), and solvent controls (DMSO <1%).

- Dose-Response : Use MIC/MBC assays with serial dilutions (2–128 µg/mL) and statistical analysis (e.g., ANOVA with Tukey’s post-hoc test).

- Mechanistic Studies : Combine fluorescence quenching (to track membrane penetration) and ROS assays to differentiate bactericidal vs. bacteriostatic effects .

Q. What strategies can mitigate interference from methyl group steric effects in catalytic applications of this compound?

- Methodological Answer :

- Steric Maps : Generate Connolly surfaces (using PyMol) to visualize steric hindrance near the 2,3-dimethyl groups.

- Catalyst Design : Employ bulky ligands (e.g., phosphines) to modulate metal coordination (e.g., Pd-catalyzed cross-coupling).

- Kinetic Profiling : Compare turnover frequencies (TOF) in Suzuki-Miyaura reactions with/without methyl substituents .

Q. How can researchers link the compound’s electronic properties to its performance in fluorescence-based sensing applications?

- Methodological Answer :

- Photophysical Analysis : Measure quantum yield (integrating sphere) and Stokes shift in solvents of varying polarity (e.g., hexane vs. ethanol).

- TD-DFT : Simulate excited-state transitions to correlate fluorophore efficiency with electron-withdrawing groups (e.g., -COOH, -F).

- Application : Test metal ion detection (e.g., Fe) via fluorescence quenching and Benesi-Hildebrand analysis for binding constants .

Theoretical and Methodological Frameworks

Q. How does the compound’s structure align with conceptual frameworks for quinoxaline-based drug design?

- Methodological Answer : Map its structure to pharmacophore models emphasizing:

- Lipophilicity : LogP calculations (e.g., XLogP3) to predict membrane permeability.

- Bioisosteres : Replace fluorine with -Cl/-OH to assess SAR for antibacterial activity.

- Target Engagement : Docking studies (AutoDock Vina) with bacterial DNA gyrase (PDB: 1KZN) to rationalize inhibition .

Q. What factorial design approaches optimize reaction parameters for large-scale synthesis without compromising purity?

- Methodological Answer : Use a 2 factorial design to test variables:

- Factors : Temperature (100°C vs. 120°C), solvent (DMF vs. THF), catalyst loading (5% vs. 10%).

- Response Variables : Yield (GC-MS), purity (HPLC area%).

- Analysis : Pareto charts identify dominant factors; response surface models (RSM) predict optimal conditions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。